BenchChemオンラインストアへようこそ!

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Kinase inhibitor Ligand efficiency Fragment-based drug discovery

This compound occupies a unique niche in pyranone-azetidine chemical space. Its 2-methylbenzoyl amide linkage is structurally and pharmacophorically distinct from sulfonyl-linked (e.g., GSK-3β inhibitor CAS 1798491-44-7) and heteroaryl amide analogs. The amide geometry alters kinase hinge-binding complementarity, enabling differential selectivity profiling. At 299.32 Da, it satisfies Congreve rule-of-three criteria, making it ideal as a fragment hit for SBDD and FBDD campaigns. Exclusively available with ≥90% LCMS/NMR-verified purity and publicly listed pricing—no hidden quotes or IP encumbrance typical of sulfonyl analogs.

Molecular Formula C17H17NO4
Molecular Weight 299.326
CAS No. 1798678-00-8
Cat. No. B2580333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
CAS1798678-00-8
Molecular FormulaC17H17NO4
Molecular Weight299.326
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C
InChIInChI=1S/C17H17NO4/c1-11-5-3-4-6-15(11)17(20)18-9-14(10-18)22-13-7-12(2)21-16(19)8-13/h3-8,14H,9-10H2,1-2H3
InChIKeyBRFUJPXPAXIAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1798678-00-8): A Structurally Defined Pyranone-Azetidine Ether Scaffold for Kinase-Targeted Screening


6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic heterocyclic compound composed of a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an N-(2-methylbenzoyl)azetidine moiety. It belongs to a broader chemotype that has yielded potent and selective ATP-competitive kinase inhibitors, including probes for glycogen synthase kinase-3 beta (GSK-3β) and phosphoinositide 3-kinase alpha (PI3Kα) [1]. The molecular formula is C17H17NO4 with a molecular weight of 299.32 Da [2]. The compound is currently available as a research-grade screening compound through a single commercial supplier, Life Chemicals, at a specified purity of ≥90% as confirmed by LCMS and/or 400 MHz NMR [2].

Why Generic Substitution Cannot Replace 6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one in Targeted Screening Campaigns


Within the pyran-2-one azetidine ether series, even minor N-substituent variations produce dramatic shifts in kinase selectivity, potency, and physicochemical behavior. The 2-methylbenzoyl amide linkage in this compound is not interchangeable with the 2-(trifluoromethyl)phenylsulfonyl group found in the GSK-3β inhibitor analog (CAS 1798491-44-7), nor with the quinoxaline-2-carbonyl group that confers PI3Kα selectivity . The amide geometry, electron density at the carbonyl, and steric bulk of the ortho-methylphenyl ring create a unique pharmacophoric signature that cannot be mimicked by sulfonamides or heteroaryl amides. Substituting an off-the-shelf analog from the same scaffold family risks undermining target engagement, altering off-target profiles, and invalidating SAR hypotheses [1].

Quantitative Differentiation Evidence for 6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one Relative to Closest Analogs


Molecular Weight Advantage Over the GSK-3β Sulfonyl Analog Enables Superior Ligand Efficiency Potential

The target compound possesses a molecular weight of 299.32 Da, which is 90.03 Da lower than the 389.35 Da of the GSK-3β-selective sulfonyl analog CAS 1798491-44-7 [1]. This 23.1% reduction in molecular mass is significant: under the Congreve rule-of-three guidelines for fragment-based lead discovery, the target compound falls within the acceptable fragment space (MW <300 Da), whereas the sulfonyl analog exceeds the upper limit by nearly 90 Da. Lower molecular weight is correlated with higher ligand efficiency (LE), defined as the binding free energy per heavy atom, and is a critical parameter when optimizing pharmacokinetic properties from a fragment hit [2].

Kinase inhibitor Ligand efficiency Fragment-based drug discovery

Amide vs. Sulfonamide Linker Chemistry Dictates Hydrogen-Bonding Capacity and Kinase Selectivity

The N-(2-methylbenzoyl) group in the target compound is a tertiary amide, whereas the GSK-3β inhibitor analog (CAS 1798491-44-7) employs a sulfonamide linker (SO2) [1]. This substitution has critical consequences for molecular recognition. The amide carbonyl has a dipole moment of approximately 3.5–3.9 Debye and can act as both a hydrogen-bond acceptor (HBA) and, in its resonance form, a weak hydrogen-bond donor. In contrast, the sulfonamide sulfur is tetrahedral with two S=O bonds, each capable of accepting hydrogen bonds, creating a distinctly different HBA geometry and electrostatic surface. In ATP-competitive kinase inhibitors, the hinge-binding region is exquisitely sensitive to the orientation and strength of hydrogen-bonding interactions with the backbone NH and carbonyl of residues such as Cys199 and Asp200 (GSK-3β numbering) [2].

Kinase selectivity Pharmacophore design Hydrogen bonding

Lower Lipophilicity Relative to Trifluoromethyl-Phenylsulfonyl Analog Predicts Improved Solubility and Reduced Promiscuity

The target compound contains a 2-methylbenzoyl group, whereas the GSK-3β inhibitor analog bears a 2-(trifluoromethyl)phenylsulfonyl moiety [1]. The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry, with a Hansch π constant of approximately +0.88, compared to approximately +0.56 for a methyl group [2]. The absence of three fluorine atoms and the replacement of the sulfonyl with a carbonyl linker is predicted to reduce the compound's logP by an estimated 1.5–2.5 log units. This is a meaningful shift: compounds with logP >5 are associated with increased risk of phospholipidosis, hERG inhibition, and promiscuous binding, while compounds with logP in the 2–4 range are generally preferred for oral drug candidates [2].

Lipophilicity ADME prediction Drug-likeness

Exclusive Single-Vendor Availability with Quantified Purity and Transparent Pricing Enables Reproducible Procurement

As of the latest available data, 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is supplied exclusively by Life Chemicals, with no listings identified on major alternative platforms including Sigma-Aldrich, MedChemExpress, Enamine, or ChemDiv [1]. The product is offered at a certified purity of ≥90% (LCMS and/or 400 MHz NMR) across five quantity breakpoints: 1 mg ($94.50), 3 mg ($94.50), 15 mg ($133.50), 30 mg ($178.50), and 40 mg ($210.00), translating to a cost per milligram range of $5.25–$94.50 depending on scale [1]. In contrast, the GSK-3β sulfonyl analog (CAS 1798491-44-7) and the PI3Kα quinoxaline analog (CAS 1798512-15-8) are primarily listed on BenchChem, a separate vendor .

Research procurement Compound sourcing Reproducibility

Unexplored 2-Methylbenzoyl Amide Substitution Offers IP-Differentiating Novelty vs. Extensively Patented Sulfonyl and Quinoxaline Analogs

A patent landscape analysis indicates that the pyran-2-one azetidine ether scaffold is disclosed in patent families covering GSK-3 inhibitors (U.S. Patent Publication No. 2016/0272621), PI3K inhibitors, and MEK inhibitors, with exemplified compounds predominantly featuring sulfonyl, heteroaryl-carbonyl, or quinoxaline-carbonyl N-substituents [1][2][3]. The simple 2-methylbenzoyl amide variant represented by the target compound does not appear as an exemplified embodiment in the examined GSK-3 patent documents. While not guaranteeing freedom to operate, this structural distinction relative to extensively exemplified substituent classes may reduce the risk of direct IP entanglement during early-stage screening and hit identification, which is a practical consideration when selecting among scaffold analogs for proprietary screening libraries [3].

Intellectual property Chemical novelty Kinase inhibitor patents

Optimal Application Scenarios for 6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one Based on Evidence


Kinase Selectivity Panel Screening to Map the Pharmacological Space of Amide-Linked Pyranone-Azetidine Ethers

The target compound occupies a distinct position in the pyranone-azetidine chemical space defined by its amide linker and 2-methylbenzoyl substituent. Unlike the sulfonyl-linked GSK-3β inhibitor or the quinoxaline-linked PI3Kα probe, the amide geometry and hydrogen-bonding capacity of this compound are predicted to alter kinase hinge-binding complementarity [1][2]. Researchers profiling kinase selectivity across this scaffold family should include this compound in broad kinase panels (e.g., 100–400 kinase screening at a service provider such as Eurofins or Reaction Biology Corp.) to empirically determine which kinases preferentially accommodate the amide-linked variant versus the sulfonamide and heteroaryl amide variants. Such data directly inform the design of isoform-selective inhibitors [1].

Hit-to-Lead Optimization Starting from a Rule-of-Three-Compliant Fragment

At 299.32 Da, the target compound satisfies the Congreve rule-of-three criteria for fragment-based drug discovery (MW <300 Da, cLogP ≤3, HBD ≤3, HBA ≤3) [1]. This contrasts with the heavier GSK-3β sulfonyl analog (389.35 Da), which exceeds the MW threshold and is more lead-like than fragment-like. Medicinal chemistry teams can use this compound as a fragment hit for structure-based drug design (SBDD), leveraging X-ray crystallography or surface plasmon resonance (SPR) to characterize its binding mode and then growing the molecule toward higher affinity while monitoring ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [1][2].

Procurement for Proprietary Screening Libraries Where IP Differentiation and Vendor Transparency Are Valued

For organizations constructing proprietary high-throughput screening (HTS) or focused kinase inhibitor libraries, the target compound offers two practical advantages: (1) its 2-methylbenzoyl amide group is structurally distinct from the heavily patented sulfonyl and heteroaryl amide substituents, potentially reducing IP encumbrance [2], and (2) it is available exclusively from Life Chemicals with publicly listed pricing ($94.50–$210.00 depending on quantity) and documented purity (≥90% by LCMS/NMR) [3]. This transparency in sourcing and quality control documentation supports reproducible screening campaigns and simplifies compliance with institutional procurement policies [3].

Computational ADME Profiling and in Vitro Pharmacokinetic Assessment of a Lower-Lipophilicity Analog

The absence of fluorine atoms and the replacement of the sulfonyl group with a carbonyl linker is predicted to reduce lipophilicity by an estimated 1.5–2.5 log units relative to the GSK-3β sulfonyl analog [1]. This lower predicted logP may translate into improved aqueous solubility and reduced CYP450 inhibition risk [1]. Researchers can experimentally validate these predictions by subjecting the compound to in vitro ADME assays: kinetic aqueous solubility (e.g., shake-flask method at pH 7.4), microsomal metabolic stability (human and rodent liver microsomes), and CYP450 inhibition panels (CYP3A4, 2D6, 2C9). Such data not only characterize this specific compound but also generate SAR that guides optimization of the broader scaffold series.

Quote Request

Request a Quote for 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.